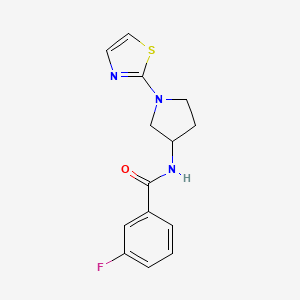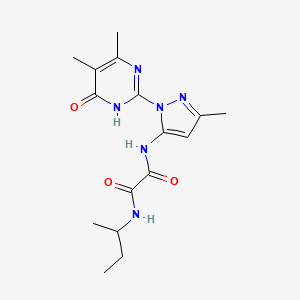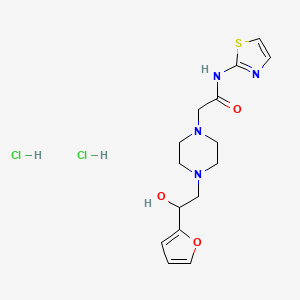
3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” is a complex organic molecule that contains several important functional groups. It includes a pyrrolidine ring, which is a five-membered ring with nitrogen , and a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . These rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine and thiazole rings from different cyclic or acyclic precursors . After the rings are formed, they can be functionalized with various substituents to achieve the desired biological activity .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the properties of the pyrrolidine and thiazole rings. The pyrrolidine ring is characterized by its sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The thiazole ring, on the other hand, has a planar structure with delocalized π-electrons, which gives it aromatic properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the properties of the pyrrolidine and thiazole rings. The pyrrolidine ring, due to its sp3 hybridization, can undergo various types of reactions . The thiazole ring, due to its aromaticity, can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the properties of the pyrrolidine and thiazole rings. The pyrrolidine ring, due to its sp3 hybridization, contributes to the three-dimensional structure of the molecule . The thiazole ring, due to its aromaticity, contributes to the compound’s physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学的研究の応用
Automated Radiosynthesis for Clinical Tracers
Automated radiosynthesis techniques have been developed for producing radiotracers such as [18F]FMISO and [18F]PM-PBB3, which are used in clinical imaging for hypoxia and tau pathology, respectively. These methods involve 18F-fluoroalkylation using [18F]epifluorohydrin for clinical applications, showcasing advanced synthetic strategies that could be relevant for the synthesis and application of 3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide in radiopharmaceutical science (Ohkubo et al., 2021).
Antimicrobial Activity and Synthesis
Substituted 2-aminobenzothiazoles derivatives have been synthesized and evaluated for their antimicrobial activity, offering insights into the design and potential antimicrobial applications of thiazol-2-yl compounds. These derivatives have shown activity against resistant strains like MRSA, indicating the potential of this compound in antimicrobial research (Anuse et al., 2019).
Synthesis and Evaluation for Medical Imaging
Synthesis and evaluation of various compounds for medical imaging, such as [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for peripheral benzodiazepine receptor imaging, demonstrate the importance of synthetic chemistry in developing new diagnostic tools. These methods and evaluations could be analogous to research applications for this compound in the context of developing new imaging agents (Fookes et al., 2008).
Fluorescent Cellular Imaging Agents
Spiro[benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine-4,3′-indoline] derivatives, containing thiazolopyrimidines rings, have been synthesized for use as fluorescent cellular imaging agents. This research highlights the potential for this compound to be developed into a fluorescent probe for biological studies (Gholami et al., 2021).
作用機序
Target of action
The compound “3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide” contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Biochemical pathways
Without specific information on the compound “3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide”, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of biological activities exhibited by indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.
Result of action
Based on the biological activities of indole derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action.
将来の方向性
The future directions for research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. The design of new pyrrolidine compounds with different biological profiles could also be a promising direction .
特性
IUPAC Name |
3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c15-11-3-1-2-10(8-11)13(19)17-12-4-6-18(9-12)14-16-5-7-20-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXFTUDTPURTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2721847.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2721848.png)

![1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721850.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate](/img/structure/B2721851.png)
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2721852.png)
![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)

![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-benzylacetamide](/img/structure/B2721860.png)